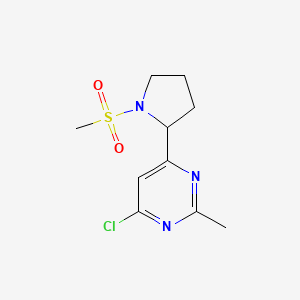

4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-クロロ-2-メチル-6-(1-(メチルスルホニル)ピロリジン-2-イル)ピリミジンは、ピリミジンファミリーに属する有機化合物です。ピリミジンは、ピリジンに似た複素環式芳香族有機化合物であり、幅広い生物活性で知られています。

準備方法

4-クロロ-2-メチル-6-(1-(メチルスルホニル)ピロリジン-2-イル)ピリミジンの合成は、一般的に、容易に入手可能な出発物質から始まる複数の手順を必要とします。一般的な合成経路には、次の手順が含まれます。

ピリミジン環の形成: ピリミジン環は、β-ジカルボニル化合物とグアニジン誘導体を用いた縮合反応によって合成できます。

塩素原子の導入: ピリミジン環の塩素化は、チオニルクロリドまたはオキシ塩化リンなどの試薬を用いて行われます。

ピロリジン環の付加: ピロリジン環は、求核置換反応によって導入されます。この反応では、適切なピロリジン誘導体が塩素化ピリミジンと反応します。

メチルスルホニル基の付加:

工業生産方法では、これらの手順を最適化して収率を向上させ、コストを削減することがあります。多くの場合、スケーラビリティのために連続フロー化学技術が採用されます。

化学反応の分析

4-クロロ-2-メチル-6-(1-(メチルスルホニル)ピロリジン-2-イル)ピリミジンは、次のようなさまざまな化学反応を起こします。

置換反応: ピリミジン環上の塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換できます。

酸化と還元: この化合物は、スルホキシドまたはスルホンを形成する酸化反応や、スルホニル基を除去する還元反応を起こすことができます。

カップリング反応: 鈴木・宮浦カップリングなどのカップリング反応に関与して、他の芳香族化合物との間で炭素-炭素結合を形成することができます。

これらの反応で使用される一般的な試薬には、カップリング反応用のパラジウム触媒、酸化用の過酸化水素などの酸化剤、還元用の水素化リチウムアルミニウムなどの還元剤があります。生成される主要な生成物は、反応条件と使用される試薬によって異なります。

科学的研究の応用

4-クロロ-2-メチル-6-(1-(メチルスルホニル)ピロリジン-2-イル)ピリミジンは、科学研究においていくつかの応用があります。

医薬品化学: 神経保護剤や抗神経炎症剤としての可能性が調査されています。ピリミジン誘導体は、抗ウイルス活性、抗がん活性、抗菌活性で知られています。

材料科学: この化合物は、コーティング、接着剤、薬物送達システムへの応用があるハイパーブランチポリマーの合成に使用されています.

生物学的研究: 酵素や受容体などのさまざまな生体標的との相互作用について研究されており、その作用機序や潜在的な治療用途を理解することができます。

作用機序

4-クロロ-2-メチル-6-(1-(メチルスルホニル)ピロリジン-2-イル)ピリミジンの作用機序は、特定の分子標的との相互作用に関与しています。 例えば、NF-kB炎症経路を阻害することが示されており、一酸化窒素や腫瘍壊死因子-αなどの炎症性サイトカインの産生を減少させます . この阻害は、小胞体ストレスとアポトーシス経路の抑制によって達成され、神経保護効果をもたらします。

類似化合物の比較

4-クロロ-2-メチル-6-(1-(メチルスルホニル)ピロリジン-2-イル)ピリミジンに類似する化合物には、異なる置換基を持つ他のピリミジン誘導体があります。いくつか例を挙げます。

4-メチル-2-(1,2,3,6-テトラヒドロピリジン-4-イル)ピリミジン: 神経保護活性で知られています.

4,6-ジクロロ-2-(メチルスルホニル)ピリミジン: ハイパーブランチポリマーの合成に使用されます.

4-クロロ-2-メチル-6-(1-(メチルスルホニル)ピロリジン-2-イル)ピリミジンの独自性は、置換基の特定の組み合わせにあり、これにより、さまざまな研究用途に適した独特の化学的および生物学的特性が与えられます。

類似化合物との比較

Similar compounds to 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. Some examples are:

4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.

4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Used in the synthesis of hyperbranched polymers.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

特性

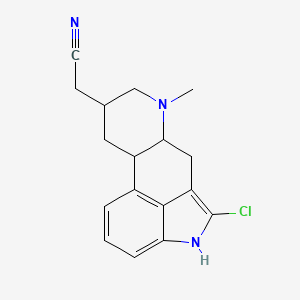

分子式 |

C10H14ClN3O2S |

|---|---|

分子量 |

275.76 g/mol |

IUPAC名 |

4-chloro-2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyrimidine |

InChI |

InChI=1S/C10H14ClN3O2S/c1-7-12-8(6-10(11)13-7)9-4-3-5-14(9)17(2,15)16/h6,9H,3-5H2,1-2H3 |

InChIキー |

OIPNUSHRTOSEPL-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN2S(=O)(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

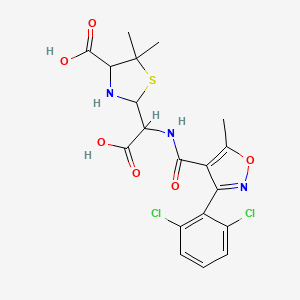

![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)